molecular formula C6H17ClN2 B1258133 N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride CAS No. 7677-21-6

N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride

Cat. No.: B1258133
CAS No.: 7677-21-6
M. Wt: 152.66 g/mol
InChI Key: HDFZSPPOXSAVRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with methyl iodide, followed by neutralization with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions to prevent hydrolysis

    Reagents: Ethylenediamine, methyl iodide, and hydrochloric acid

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous solvents such as ether, tetrahydrofuran (THF)

Major Products

The major products formed from these reactions include various substituted diamines and their corresponding oxides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but without the hydrochloride component.

    N,N,N’,N’-Tetramethyl-1,2-ethanediamine oxide: An oxidized form of the compound.

    1,2-Bis(dimethylamino)ethane: A related diamine with similar properties.

Uniqueness

N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride is unique due to its hydrochloride component, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biochemical applications .

Properties

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.ClH/c1-7(2)5-6-8(3)4;/h5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFZSPPOXSAVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998084
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7677-21-6
Record name NSC28876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

116 g of N,N,N',N'-tetramethylethylenediamine (MW: 116, 1.0 mol) and 116 g of distilled water were mixed together in a 1-l four-necked flask fitted with a condenser, a thermometer, a mechanical stirrer and a dropping funnel, while keeping the flask in an ice bath. Thereafter, 208.6 g (2.0 mol) of a 35% aqueous solution of HCl was dropped into the flask through the dropping funnel over a period of about one hour. The reaction mixture was aged for 30 minutes and freed from the water by vacuum distillation with an evaporator to give 185 g of N,N,N',N'-tetramethylethylenediamine hydrochloride. 150 g of this hydrochloride (MW: 189, 0.79 mol), 150 g of dioxane and 73.0 g of ethylene oxide (MW: 44, 1.66 mol) were fed into a 1-l autoclave, which was purged with nitrogen several times. The reaction mixture was heated to 150° C. and aged for 4 hours. After the completion of the reaction, the dioxane was distilled off and the obtained residue was recrystallized from acetone to give 203.2 g of the compound (6) (MW: 277, 0.72 mol).
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